
1,1,2,2-Tetrachloroethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloroethane-1-peroxol is an organic compound characterized by the presence of four chlorine atoms and a peroxide group attached to an ethane backbone
Preparation Methods
The synthesis of 1,1,2,2-Tetrachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxide group. The reaction conditions for this synthesis often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the compound.
Chemical Reactions Analysis
1,1,2,2-Tetrachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,2-Tetrachloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloroethane-1-peroxol involves its interaction with molecular targets in biological systems. The peroxide group can generate reactive oxygen species, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
1,1,2,2-Tetrachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxides:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the peroxide group, making it less reactive in oxidation reactions.
1,1,1,2-Tetrachloroethane: Differing in the position of chlorine atoms, leading to different chemical properties.
Peroxides: Compounds like hydrogen peroxide share the peroxide group but differ in their overall structure and reactivity.
Properties
CAS No. |
832733-27-4 |
|---|---|
Molecular Formula |
C2H2Cl4O2 |
Molecular Weight |
199.8 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-1-hydroperoxyethane |
InChI |
InChI=1S/C2H2Cl4O2/c3-1(4)2(5,6)8-7/h1,7H |
InChI Key |
SWNDCAXLXSSRFN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OO)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


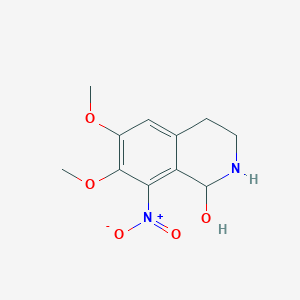
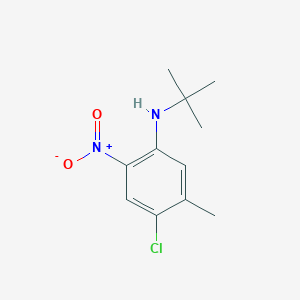
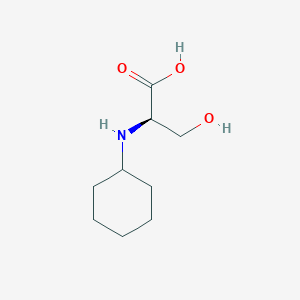
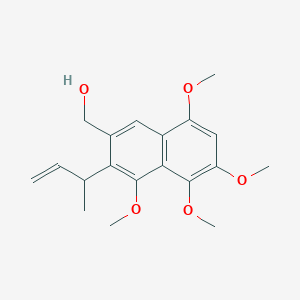
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
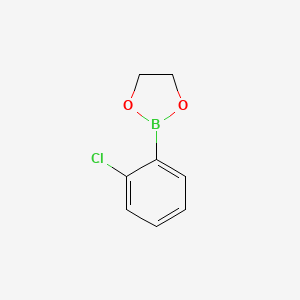
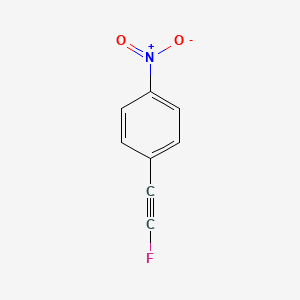
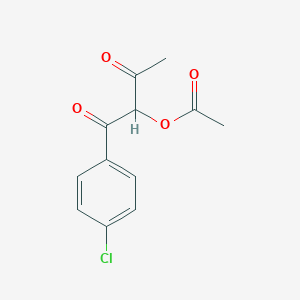

![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
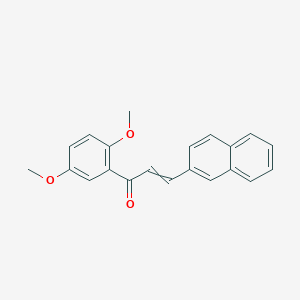
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

